molecular formula C28H22N4O2S2 B11630766 4-methyl-N-((5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide

4-methyl-N-((5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide

Cat. No.: B11630766
M. Wt: 510.6 g/mol
InChI Key: VOBYEOAVBQKBFV-JLPGSUDCSA-N
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Description

4-methyl-N-((5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone moiety, and a benzamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This step involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.

    Synthesis of the Thiazolidinone Moiety: This can be achieved by the reaction of a thiourea derivative with a haloketone.

    Coupling Reactions: The pyrazole and thiazolidinone intermediates are then coupled using a suitable aldehyde under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-((5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, protein binding, and cellular uptake mechanisms due to its diverse functional groups.

Medicine

In medicine, 4-methyl-N-((5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-methyl-N-((5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s various functional groups can interact with active sites, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(4-phenylazo-phenyl)-benzamide
  • N-allyl-4-methylbenzenesulfonamide

Comparison

Compared to similar compounds, 4-methyl-N-((5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide stands out due to its unique combination of a pyrazole ring and a thiazolidinone moiety. This structural uniqueness may confer distinct biological activities and reactivity profiles, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H22N4O2S2

Molecular Weight

510.6 g/mol

IUPAC Name

4-methyl-N-[(5Z)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C28H22N4O2S2/c1-18-8-12-20(13-9-18)25-22(17-31(29-25)23-6-4-3-5-7-23)16-24-27(34)32(28(35)36-24)30-26(33)21-14-10-19(2)11-15-21/h3-17H,1-2H3,(H,30,33)/b24-16-

InChI Key

VOBYEOAVBQKBFV-JLPGSUDCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C)C5=CC=CC=C5

Origin of Product

United States

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